Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene

Description

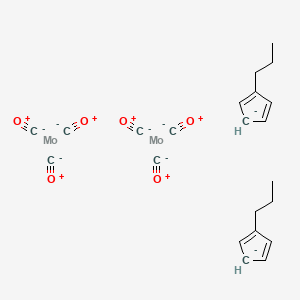

The compound "carbon monoxide; molybdenum; 2-propylcyclopenta-1,3-diene" is a molybdenum carbonyl complex featuring a substituted cyclopentadienyl ligand. Its structure consists of a molybdenum center coordinated to three carbon monoxide (CO) ligands and a 2-propylcyclopenta-1,3-diene ligand . The 2-propyl substituent on the cyclopentadienyl ring introduces steric bulk, which influences the compound’s reactivity and catalytic behavior. This complex is part of a broader class of cyclopentadienyl molybdenum carbonyls, which are widely studied for their applications in olefin epoxidation and other oxidation reactions .

Properties

IUPAC Name |

carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11.6CO.2Mo/c2*1-2-5-8-6-3-4-7-8;6*1-2;;/h2*3-4,6-7H,2,5H2,1H3;;;;;;;;/q2*-1;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOZOOSWHLLHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Mo2O6-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746533 | |

| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105046-05-7 | |

| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Ligand Substitution Under Thermal Conditions

The most common route to molybdenum-CO-cyclopentadienyl complexes involves the thermal substitution of CO ligands in Mo(CO)₆ with cyclopentadiene derivatives. For example, refluxing Mo(CO)₆ with 2-propylcyclopenta-1,3-diene in a high-boiling solvent such as toluene or decane facilitates the replacement of three CO ligands, yielding tricarbonyl complexes of the general formula [Mo(CO)₃(η⁵-C₈H₁₁)] (where C₈H₁₁ = 2-propylcyclopenta-1,3-dienyl). This reaction typically proceeds at 120–150°C under inert atmospheres, with reaction times ranging from 6 to 24 hours. The choice of solvent critically influences reaction efficiency; nonpolar solvents like toluene favor slower, more controlled ligand exchange, while coordinating solvents (e.g., tetrahydrofuran) may compete for binding sites.

A modified approach employs surfactants such as oleylamine (OAm) and hexadecylamine (HDA) to stabilize colloidal intermediates during synthesis. For instance, heating Mo(CO)₆ with 2-propylcyclopenta-1,3-diene in a mixture of OAm and HDA at 240°C induces rapid decarbonylation, forming nanostructured molybdenum complexes. This surfactant-assisted method enhances yield and reduces aggregation, as evidenced by transmission electron microscopy (TEM) data.

Alternative Pathways via Preformed Molybdenum Carbonyl Complexes

Substitution of Labile Ligands in Tetracarbonyl Precursors

Preformed molybdenum tetracarbonyl complexes, such as cis-[Mo(CO)₄(pip)₂] (pip = piperidine), serve as versatile starting materials. Reaction with 2-propylcyclopenta-1,3-diene in dichloromethane at room temperature displaces pip ligands, yielding cis-[Mo(CO)₄(η⁵-C₈H₁₁)] derivatives. This method avoids high-temperature conditions, making it suitable for thermally sensitive ligands. Nuclear magnetic resonance (NMR) monitoring reveals complete ligand exchange within 2 hours, with CO stretching frequencies in the infrared (IR) spectrum (1,920–1,950 cm⁻¹) confirming retention of the tetracarbonyl framework.

Reductive Carbonylation with Cyclopentadiene Ligands

Reductive carbonylation of molybdenum halides in the presence of 2-propylcyclopenta-1,3-diene offers another pathway. For example, MoCl₅ reacts with CO (1 atm) and sodium cyclopentadienide (NaC₈H₁₁) in tetrahydrofuran at −78°C, producing [Mo(CO)₃(η⁵-C₈H₁₁)Cl] after warming to room temperature. This method capitalizes on the reducing power of NaC₈H₁₁ to generate low-valent molybdenum intermediates, which subsequently bind CO and cyclopentadienyl ligands.

Structural Characterization and Analytical Insights

Spectroscopic Confirmation of Complex Formation

IR spectroscopy is indispensable for tracking CO ligand substitution. Tricarbonyl complexes exhibit three ν(CO) bands between 1,850–1,920 cm⁻¹, while tetracarbonyl species show four bands in the 1,900–2,050 cm⁻¹ range. For example, [Mo(CO)₃(η⁵-C₈H₁₁)Br] displays ν(CO) at 1,890, 1,910, and 1,930 cm⁻¹, consistent with a fac-CO arrangement.

¹H NMR spectroscopy further corroborates ligand integration. The aromatic protons of 2-propylcyclopenta-1,3-diene resonate as a multiplet at δ 5.2–6.0 ppm, with upfield shifts (Δδ ≈ 0.5 ppm) upon coordination due to ring current effects.

X-Ray Crystallographic Studies

Single-crystal X-ray diffraction of related complexes, such as [Mo(CO)₃(ptapzpy)Br], reveals distorted octahedral geometries with η⁵-coordination of the cyclopentadienyl ligand. The Mo–C(cyclopentadienyl) bond lengths average 2.35 Å, while Mo–CO distances range from 1.95–2.05 Å. These metrics provide benchmarks for hypothetical 2-propylcyclopenta-1,3-diene analogs.

Applications in Catalysis and Material Science

Molybdenum-CO-cyclopentadienyl complexes exhibit catalytic activity in olefin epoxidation and hydrocarbon functionalization. For instance, [CpMo(CO)₃Cl] (Cp = cyclopentadienyl) catalyzes the epoxidation of styrene derivatives using TBHP as an oxidant, achieving turnover numbers (TON) exceeding 500 . The 2-propyl substituent’s electron-donating effects may further enhance catalytic longevity by modulating molybdenum’s oxidation state.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound exists as a dimer with two molybdenum centers bridged by cyclopentadienyl ligands and six terminal CO groups. Key features influencing reactions:

-

Cyclopentadienyl ligands : Provide π-electron density for substrate coordination (e.g., alkenes, alkynes) .

-

CO ligands : Labile under thermal/photo conditions, enabling ligand exchange for catalytic cycles .

-

Dimeric structure : May dissociate into monomeric species under reaction conditions .

Catalytic Cycloaddition Reactions

The compound’s molybdenum centers facilitate strain-release controlled cycloadditions:

[4+2+1] Cycloaddition

-

Substrates : Cyclopropyl-capped diene-enes/diene-ynes react with CO to form 5/7 bicyclic frameworks .

-

Mechanism :

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 80–100°C | |

| Yield range | 65–92% | |

| Selectivity | >20:1 ([4+2+1] vs [2+2+1]) |

Mechanistic Insights

Quantum calculations reveal:

Scientific Research Applications

Catalysis in Organic Reactions

Molybdenum-based catalysts, including those involving carbon monoxide and cyclopentadiene derivatives, are known for their effectiveness in facilitating organic reactions. For instance, molybdenum complexes have been utilized in cocyclization reactions, where they promote the formation of cyclic compounds from acyclic precursors. Research indicates that these reactions can lead to the synthesis of valuable intermediates in organic synthesis .

Carbon Dioxide Reduction

Recent studies highlight the role of molybdenum carbide catalysts in the reduction of carbon dioxide to carbon monoxide through a reverse water gas shift reaction. This process is crucial for transforming CO₂, a greenhouse gas, into useful feedstocks. Molybdenum carbide demonstrates high activity and selectivity under specific conditions (e.g., a CO₂ to H₂ ratio of 1:3 at elevated temperatures), achieving significant conversion rates . The stability and efficiency of molybdenum-based catalysts make them promising candidates for sustainable chemical processes.

Synthesis of Advanced Materials

The unique properties of carbon monoxide; molybdenum; 2-propylcyclopenta-1,3-diene allow it to be used in synthesizing advanced materials such as polymers and nanomaterials. The ability to form stable complexes with various ligands enhances the versatility of molybdenum compounds in material science . These materials can have applications ranging from electronics to catalysis.

Thin Film Formation

Molybdenum compounds are also explored as precursors for thin film deposition techniques such as chemical vapor deposition (CVD). The resulting films can exhibit desirable electrical and optical properties suitable for use in semiconductors and photovoltaic devices .

Carbon Monoxide as a Reactant

Carbon monoxide is not only a pollutant but also serves as a reactant in various chemical processes. Its reactivity with transition metal complexes makes it valuable for synthesizing organometallic compounds that can be used in environmental remediation strategies .

Role in Biological Systems

Research has indicated that carbon monoxide plays a role in biological systems, particularly in the activity of certain enzymes that utilize molybdenum centers for catalysis. Understanding these mechanisms can lead to innovations in biochemistry and environmental science .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene involves the coordination of the molybdenum center with various substrates. The compound can facilitate electron transfer processes and stabilize reactive intermediates, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Key Structural Features :

- Coordination Sphere : Molybdenum center bound to three CO ligands (strong π-acceptors) and a substituted cyclopentadienyl ligand.

- Substituent Effects : The 2-propyl group on the cyclopentadienyl ring modifies steric and electronic properties compared to simpler analogs like unsubstituted cyclopentadienyl (Cp) ligands.

Structural Analogues

CpMo(CO)₃Cl

- Structure : Molybdenum coordinated to three CO ligands, one chloride ligand, and an unsubstituted Cp ring.

- Comparison: Steric Profile: The absence of substituents on the Cp ligand reduces steric hindrance compared to the 2-propyl variant. Catalytic Activity: CpMo(CO)₃Cl is a benchmark catalyst for olefin epoxidation.

Pentamethylcyclopentadienylmolybdenum Dicarbonyl Dimer

- Structure : A dimeric molybdenum complex with pentamethylcyclopentadienyl (Cp*) ligands and two CO ligands per molybdenum center .

- Comparison: Electronic Effects: The electron-donating methyl groups on Cp* enhance the electron density at the molybdenum center, contrasting with the electron-neutral propyl group in the target compound. Applications: Cp*-based complexes are used in asymmetric catalysis, whereas the 2-propyl variant may favor non-chiral substrates due to its less rigid structure.

Cyclopentadienyl Molybdenum Triazole Complexes

- Structure : CO ligands replaced by 1,2,3-triazole or 1,2,4-triazole ligands .

- Comparison: Ligand Effects: Triazole ligands introduce stronger σ-donor and weaker π-acceptor properties compared to CO, altering redox behavior and catalytic pathways. Reactivity: These complexes show higher oxidative stability but lower activity in epoxidation than CO-containing analogs.

Physicochemical Properties

Catalytic Performance in Olefin Epoxidation

Key Trends :

- Steric Effects : Bulky substituents (e.g., 2-propyl, pentamethyl) improve selectivity but may reduce TOF.

- Electronic Effects: Electron-withdrawing ligands (e.g., CO) stabilize low oxidation states, while donor ligands (e.g., triazoles) favor oxidative stability .

Biological Activity

The compound carbon monoxide; molybdenum; 2-propylcyclopenta-1,3-diene represents a unique intersection of metal coordination chemistry and organic compound functionality. Understanding its biological activity requires an examination of the individual components—carbon monoxide (CO), molybdenum (Mo), and the organic ligand—along with their interactions in biological systems.

Overview of Components

-

Carbon Monoxide (CO)

- CO is increasingly recognized for its role as a signaling molecule in biological systems. It is produced endogenously via the enzymatic breakdown of heme by heme oxygenases (HO-1 and HO-2), leading to various physiological effects, including vasodilation and anti-inflammatory responses .

- CO has been shown to exhibit cytoprotective properties, particularly in models of cardiovascular disease and organ transplantation, where it can reduce oxidative stress and apoptosis .

-

Molybdenum (Mo)

- Molybdenum is a trace element that plays critical roles in various enzymatic processes, particularly as a cofactor in enzymes such as sulfite oxidase and xanthine oxidase. These enzymes are involved in the metabolism of sulfur-containing amino acids and purines, respectively .

- Research indicates that molybdenum compounds can exhibit antioxidant properties, potentially mitigating oxidative damage in cells .

-

2-Propylcyclopenta-1,3-diene

- This organic compound is less well-studied but is part of a class of cyclic dienes that may have implications in drug design and synthesis due to their ability to participate in various chemical reactions. Its specific biological activities remain largely unexplored.

Biological Activity

The interaction between CO, Mo, and 2-propylcyclopenta-1,3-diene can lead to complex biological effects. The following sections detail the potential mechanisms and outcomes based on existing research.

- Cytoprotective Effects : CO acts as a cytoprotective agent by modulating inflammatory responses and promoting cell survival under stress conditions. This activity is often mediated through the activation of nuclear factor erythroid 2–related factor 2 (Nrf2), which regulates antioxidant gene expression .

- Enzymatic Activity Modulation : Molybdenum's role as a cofactor can enhance the activity of specific enzymes involved in detoxification processes. The presence of CO may influence the redox state of these enzymes, potentially enhancing their protective functions against cellular stressors .

- Synergistic Effects : The combination of CO with molybdenum complexes could lead to synergistic effects, enhancing the overall biological activity compared to individual components. This synergy could be particularly relevant in therapeutic contexts where oxidative stress plays a significant role.

Case Studies

Several studies have investigated the biological activities associated with CO and Mo:

- Therapeutic Applications : A study demonstrated that carbon monoxide-releasing molecules (CORMs) significantly reduced inflammatory responses in models of colitis by downregulating nitric oxide synthase (NOS) expression . This suggests potential therapeutic applications for CO in inflammatory diseases.

- Antioxidant Properties : Research on molybdenum compounds has shown their ability to scavenge free radicals, thus protecting cells from oxidative damage. In vitro studies indicated that certain molybdenum complexes could enhance cellular antioxidant defenses when combined with CO .

Data Table: Summary of Biological Activities

| Component | Biological Activity | Mechanism |

|---|---|---|

| Carbon Monoxide | Cytoprotection, anti-inflammatory | Nrf2 activation, modulation of apoptosis |

| Molybdenum | Enzyme cofactor, antioxidant | Enhances detoxification enzyme activities |

| 2-Propylcyclopenta-1,3-diene | Potential drug precursor | Participation in chemical reactions |

Q & A

Q. What are the established methods for synthesizing molybdenum complexes with 2-propylcyclopenta-1,3-diene ligands?

Homoleptic molybdenum complexes with cyclopentadiene derivatives are synthesized via ligand substitution reactions. For example, treating β-unsubstituted α,β-unsaturated ketones with precursors like or in refluxing hexane yields crystalline complexes in 54–80% isolated yield . Critical parameters include inert argon atmospheres, solvent purity (e.g., hexane, THF), and controlled temperature to prevent ligand decomposition. Post-synthesis purification involves recrystallization from dichloromethane or diethyl ether .

Q. What characterization techniques are essential for verifying the structure of these complexes?

X-ray crystallography is the gold standard for structural confirmation. For example, the crystal structure of (molybdenum analog) was resolved using a CAD 4 diffractometer ( Å), revealing monoclinic symmetry and anisotropic thermal parameters (Table IV in ) . Supplementary techniques include:

Q. How does carbon monoxide influence the reactivity of these complexes?

CO acts as a ligand competitor, enabling decomplexation under pressure. For instance, heating molybdenum-oxadiene complexes to 85°C under 6 MPa CO liberates ligands, facilitating selective hydrogenation of aryl substituents without reducing α,β-unsaturated ketones . This reactivity is critical for designing catalytic cycles where CO modulates ligand availability.

Advanced Research Questions

Q. How do reaction conditions affect selectivity in hydrogenation reactions mediated by these complexes?

Selectivity hinges on ligand stability and CO pressure. For example, decomplexation at 85°C and 6 MPa CO (for Mo) preserves ketone functionality while hydrogenating aryl groups. Control experiments with show slower kinetics, emphasizing the role of oxadiene ligands in stabilizing intermediates . Methodological considerations:

Q. What challenges arise in interpreting crystallographic data for isomeric complexes?

Isomeric tungsten complexes (e.g., 6b vs. 1b ) exhibit subtle structural differences, such as folding angles () and ligand conformations (Fig. 3 in ). Challenges include:

Q. How do ligand decoordination dynamics impact catalytic activity in cyclotrimerization reactions?

Partial ligand dissociation is necessary for catalytic activity. Homoleptic molybdenum complexes show low but measurable activity in alkyne cyclotrimerization (e.g., converting hexyne-1 to trisubstituted arenes). Control experiments reveal slower rates for , highlighting the oxadiene ligands’ role in stabilizing active intermediates while allowing transient decoordination . Methodological insights:

Q. How should researchers reconcile contradictory data in synthesis yields or structural outcomes?

Discrepancies often stem from variations in:

- Precursor purity : Trace moisture degrades precursors, reducing yields .

- Crystallization conditions : Solvent choice (e.g., dichloromethane vs. pentane) affects crystal packing and ligand conformation .

- Instrumentation : Diffractometer resolution (e.g., CAD 4 vs. modern detectors) influences bond-length precision (±0.01 Å) .

Proposed protocol: Replicate experiments using identical reagents and characterize products with multiple techniques (XRD, NMR, elemental analysis) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.